molecular formula C22H17F2N3OS B4542213 3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B4542213
M. Wt: 409.5 g/mol
InChI Key: AFNBDSQZKDEXIU-UHFFFAOYSA-N
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Description

Compounds containing the 1,2,4-triazole ring are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology. The specific compound you mentioned features a 1,2,4-triazole core substituted with aromatic rings and functional groups that suggest potential for engaging in a variety of chemical interactions and reactions.

Synthesis Analysis

Research on similar compounds has demonstrated a variety of synthesis methods. For instance, triazole compounds are often synthesized via multi-component reactions involving primary amines, ketones, and azides, or through cyclization reactions of thiosemicarbazides under alkaline conditions (Vo, 2020).

Molecular Structure Analysis

Structural analyses of related 1,2,4-triazole derivatives have been conducted using X-ray diffraction techniques and density functional theory (DFT) calculations. These studies reveal the planarity of the triazole ring and its dihedral angles with substituted phenyl rings, providing insight into the molecule's conformation and potential intermolecular interactions (Şahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical behaviors, including participation in N-alkylation and aminomethylation reactions, which allow for further functionalization of the molecule. These reactions are useful for introducing additional pharmacophore elements or for modifying the compound's physical and chemical properties (Hovsepyan et al., 2014).

properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5-(3-fluorophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c1-28-20-11-10-15(12-19(20)24)14-29-22-26-25-21(16-6-5-7-17(23)13-16)27(22)18-8-3-2-4-9-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNBDSQZKDEXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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Reactant of Route 2
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole

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